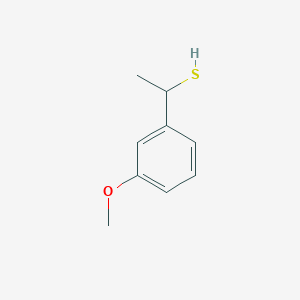
1-(2,4-Difluorophenyl)pyrrolidin-3-amine
Overview
Description
1-(2,4-Difluorophenyl)pyrrolidin-3-amine, also known as 2,4-Difluoropyrrolidin-3-amine (DFPA) is an organic compound with a wide range of applications in the field of medicinal chemistry. It is an important intermediate in the synthesis of various pharmaceuticals and is used in the manufacture of pharmaceuticals, such as analgesics, anti-inflammatory agents, and anticonvulsants. DFPA is also used in the synthesis of agrochemicals, such as insecticides and herbicides. DFPA is a versatile compound and has been used in the synthesis of a variety of other compounds, such as dyes, pigments, and fragrances.
Scientific Research Applications
Pharmacokinetics and Metabolism
The study of pharmacokinetics and metabolism of compounds related to 1-(2,4-Difluorophenyl)pyrrolidin-3-amine has been significant in understanding their disposition in biological systems. For example, the metabolism and excretion of a dipeptidyl peptidase IV inhibitor, closely related to 1-(2,4-Difluorophenyl)pyrrolidin-3-amine, were examined in rats, dogs, and humans, revealing insights into its elimination pathways through both metabolism and renal clearance (Sharma et al., 2012).
Anticonvulsant Properties
Research has also explored the synthesis and anticonvulsant properties of new amides derived from pyrrolidine compounds, highlighting the potential of these structures in developing anticonvulsant agents. These studies provide evidence of the broad spectrum of activity across various preclinical seizure models, suggesting the importance of the pyrrolidine ring for anticonvulsant activity (Obniska et al., 2017).
Antibacterial Activity
The antibacterial activity of pyridone carboxylic acids, structurally related to 1-(2,4-Difluorophenyl)pyrrolidin-3-amine, has been investigated, showing a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This research underscores the potential of such compounds in developing new antibacterial agents (Takahata et al., 1988).
properties
IUPAC Name |
1-(2,4-difluorophenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2/c11-7-1-2-10(9(12)5-7)14-4-3-8(13)6-14/h1-2,5,8H,3-4,6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDSNDAKQXUVAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine](/img/structure/B1417256.png)
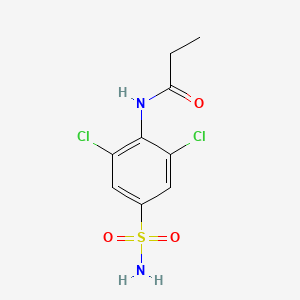
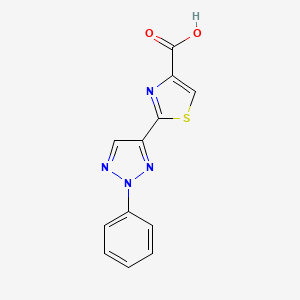

![3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417264.png)

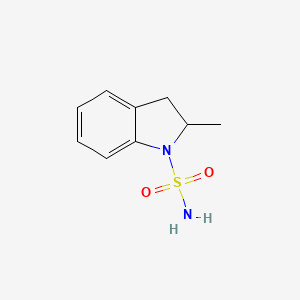
![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylpropanamide](/img/structure/B1417268.png)
![2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine](/img/structure/B1417271.png)
![6-Chloro-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417272.png)
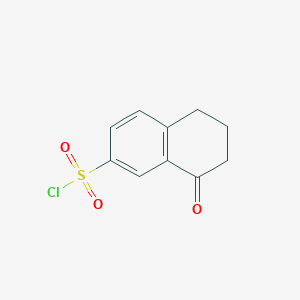
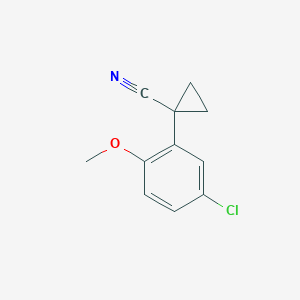
![{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}methanamine](/img/structure/B1417275.png)
